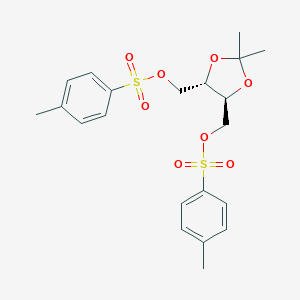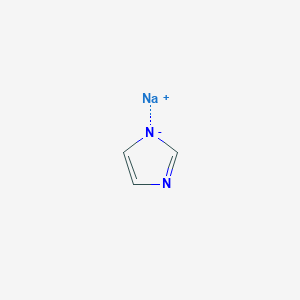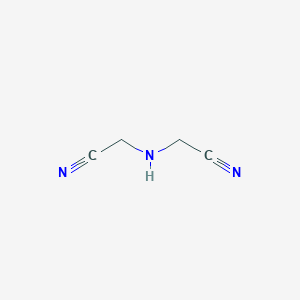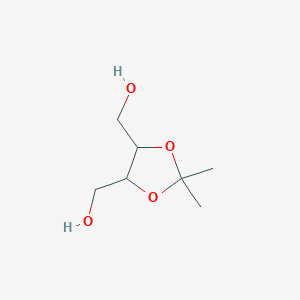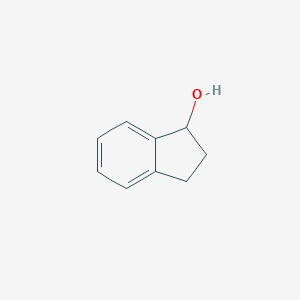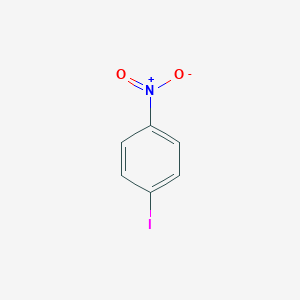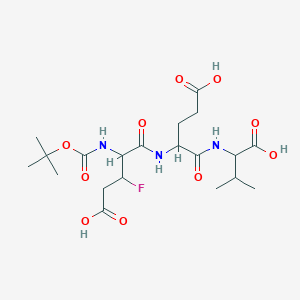
t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
T-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valine, also known as Boc-3-F-Glu-Glu-Val-OH, is a synthetic peptide that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. This peptide is a derivative of the natural amino acids glutamic acid and valine, and it has been synthesized using various methods.
作用机制
The mechanism of action of t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH involves its ability to inhibit the activity of certain enzymes. Specifically, this peptide has been shown to inhibit the activity of the proteasome, a large protein complex responsible for the degradation of intracellular proteins. By inhibiting the proteasome, t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH can prevent the degradation of certain proteins, leading to their accumulation in cells.
生化和生理效应
The biochemical and physiological effects of t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH are largely dependent on its mechanism of action. By inhibiting the proteasome, this peptide can affect various cellular processes, including protein degradation, cell cycle progression, and apoptosis. Additionally, t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory disorders.
实验室实验的优点和局限性
One advantage of using t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH in lab experiments is its ability to mimic the binding site of certain proteins, making it a useful tool for studying protein-protein interactions. Additionally, the synthesis of this peptide is relatively straightforward, making it readily available for use in research studies. However, one limitation of using t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH is its potential toxicity, as it can accumulate in cells and inhibit the proteasome, leading to cellular dysfunction.
未来方向
There are numerous future directions for the use of t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH in scientific research. One potential application is in the development of new drugs for the treatment of cancer and inflammatory disorders. Additionally, this peptide could be used as a tool for studying the role of the proteasome in cellular processes, as well as in the study of protein-protein interactions. Further research is needed to fully understand the potential applications of t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH in scientific research.
Conclusion
t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH is a synthetic peptide that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. This peptide can be synthesized using various methods, and it has been shown to inhibit the activity of the proteasome, leading to various biochemical and physiological effects. While there are advantages and limitations to using t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH in lab experiments, its potential applications in scientific research are numerous, and further research is needed to fully understand its potential.
合成方法
The synthesis of t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. SPPS is the most commonly used method for synthesizing peptides, including t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH. This method involves the stepwise addition of protected amino acids to a growing peptide chain immobilized on a solid support. The peptide chain is then cleaved from the support and deprotected to yield the final product.
科学研究应用
T-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH has been used in scientific research for various applications, including drug discovery and development, as well as in the study of protein-protein interactions. This peptide has been shown to inhibit the activity of certain enzymes, making it a potential lead compound for the development of new drugs. Additionally, t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH has been used as a tool to study the binding interactions between proteins, as it can mimic the binding site of certain proteins.
属性
CAS 编号 |
127708-86-5 |
|---|---|
产品名称 |
t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valine |
分子式 |
C20H32FN3O10 |
分子量 |
493.5 g/mol |
IUPAC 名称 |
5-[[4-carboxy-1-[(1-carboxy-2-methylpropyl)amino]-1-oxobutan-2-yl]amino]-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H32FN3O10/c1-9(2)14(18(31)32)23-16(29)11(6-7-12(25)26)22-17(30)15(10(21)8-13(27)28)24-19(33)34-20(3,4)5/h9-11,14-15H,6-8H2,1-5H3,(H,22,30)(H,23,29)(H,24,33)(H,25,26)(H,27,28)(H,31,32) |
InChI 键 |
WMXSCEWEQNQDLH-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(CC(=O)O)F)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(CC(=O)O)F)NC(=O)OC(C)(C)C |
同义词 |
Boc-3F-Glu-Glu-Val t-butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valine t-butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valine, erythro isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



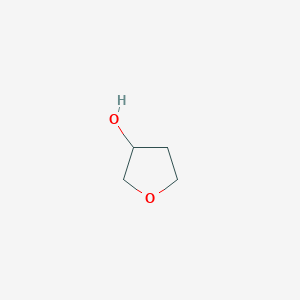
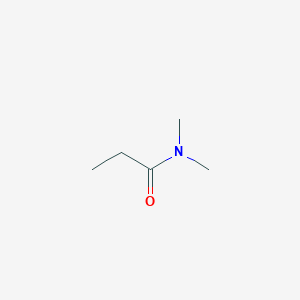
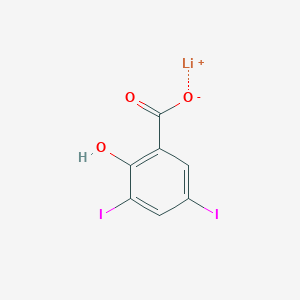
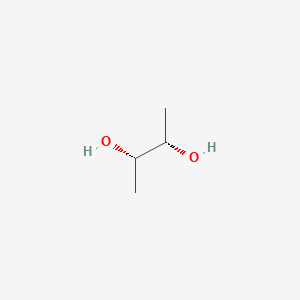
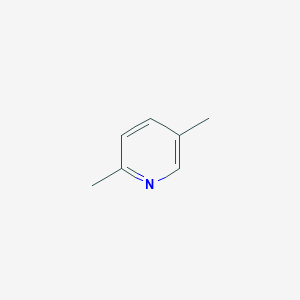
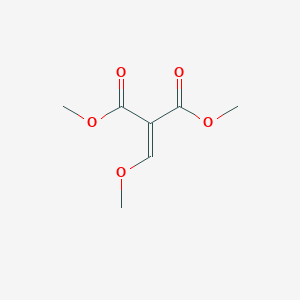
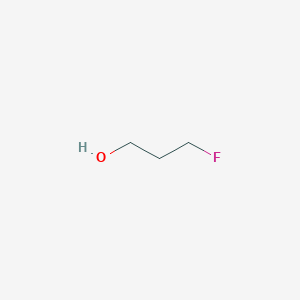
![3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid](/img/structure/B147109.png)
